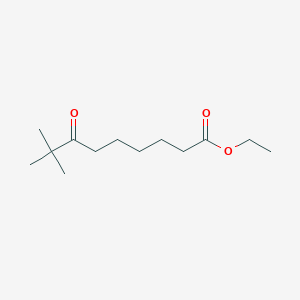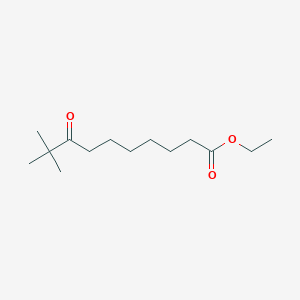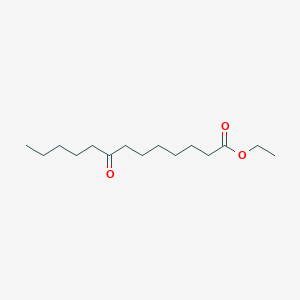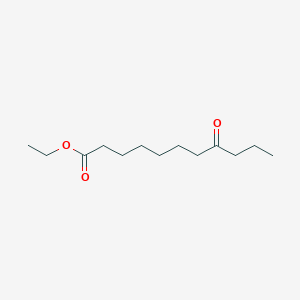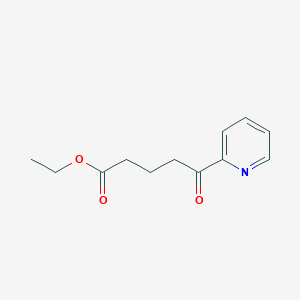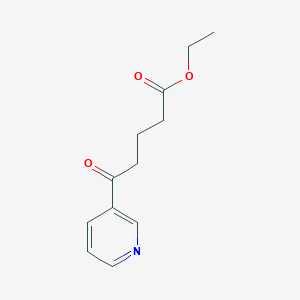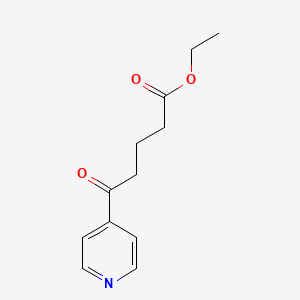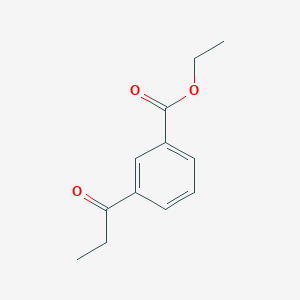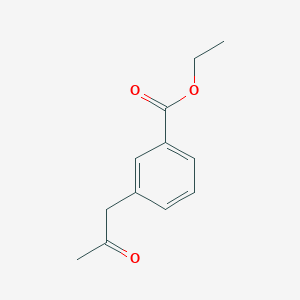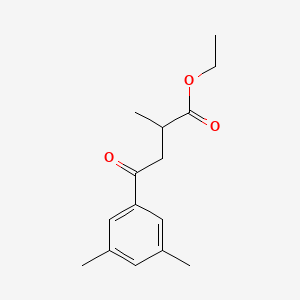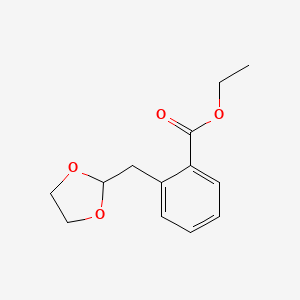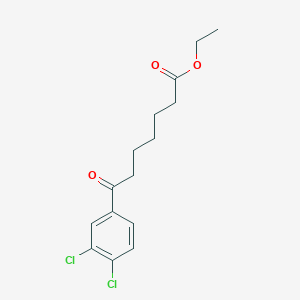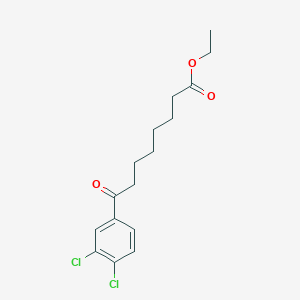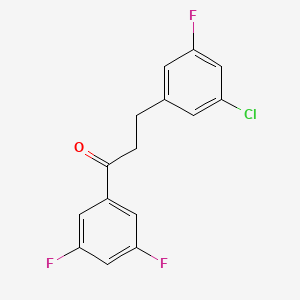
3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Research on compounds like 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone often involves their synthesis and analysis of their chemical reactivity. For instance, similar compounds have been synthesized for studying their molecular geometry and chemical reactivity, including their photo-physical properties like UV emission and fluorescent quantum yields. Such studies utilize techniques like FT-IR, NMR spectra, and X-ray diffraction, along with computational calculations to understand their behavior (Satheeshkumar et al., 2017).
Material Science Applications
- Compounds with similar structures have been utilized in material science, especially in the development of polymers with specific properties. For example, research on polyimides incorporating fluorinated compounds has shown these materials to exhibit high glass-transition temperatures, excellent thermal stability, and good solubility in various organic solvents. Such materials are promising for applications requiring transparent and flexible films with high thermal stability (Jang et al., 2007).
Optoelectronic Properties
- The optoelectronic properties of fluorinated compounds are another area of interest. Studies have been conducted to understand how the position of fluorine atoms affects the properties of certain compounds, including their photochromism, fluorescence, and electrochemical properties. This research is critical for developing new materials for optoelectronic applications (Liu et al., 2009).
Pharmaceutical and Biological Research
- While excluding direct information related to drug use, dosage, and side effects, it's worth noting that similar fluorinated compounds are often synthesized and studied for their potential pharmacological or biological activities. This includes exploring their interactions with bacterial cells and their potential as antimicrobial agents (Limban et al., 2011).
Pesticides and Agrochemical Research
- Fluorinated compounds are also explored in the context of pesticides and agrochemicals. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, has been analyzed to understand its interactions and mode of action (Jeon et al., 2014).
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-3-9(4-12(17)7-11)1-2-15(20)10-5-13(18)8-14(19)6-10/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDPXZQWBKCMJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644979 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone | |
CAS RN |
898751-52-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

